
(Z)-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H23N3O6S2 and its molecular weight is 489.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Rahmani et al. (2017) focused on the synthesis and characterization of a closely related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one. They analyzed its crystal structure using X-ray powder diffraction and performed theoretical analysis using density functional theory (DFT) (Rahmani et al., 2017).
Antimicrobial Activities : Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, leading to compounds like 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol. These compounds were evaluated for their antimicrobial activities, demonstrating effectiveness against certain microorganisms (Başoğlu et al., 2013).
Anticancer Properties : Chandrappa et al. (2009) explored the anticancer effect of thiazolidinone compounds, including derivatives similar to the queried compound, on human leukemia cells. They found that these compounds exhibit moderate to strong antiproliferative activity and can induce apoptosis in cancer cells (Chandrappa et al., 2009).
In Vivo Anticancer and Antiangiogenic Effects : A study by Chandrappa et al. (2010) on thioxothiazolidin-4-one derivatives showed significant reductions in tumor volume and cell number in mice. These compounds also exhibited strong antiangiogenic effects, suggesting their potential as anticancer therapies (Chandrappa et al., 2010).
Design of Antitumor Agents : Matiichuk et al. (2020) used a derivative of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde to create novel antitumor agents. Their screening revealed lead compounds with superior efficacy compared to standard drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
Crystal Structure and Computational Studies : Benhalima et al. (2011) synthesized a compound similar to the queried chemical and studied its crystal structure and molecular structure through DFT and X-ray diffraction, providing insights into its geometrical properties (Benhalima et al., 2011).
Propiedades
IUPAC Name |
(5Z)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-29-15-3-5-17(18(13-15)25(27)28)19-6-4-16(31-19)14-20-21(26)24(22(32)33-20)8-2-7-23-9-11-30-12-10-23/h3-6,13-14H,2,7-12H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNLOXOBALSPNE-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCN4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCN4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

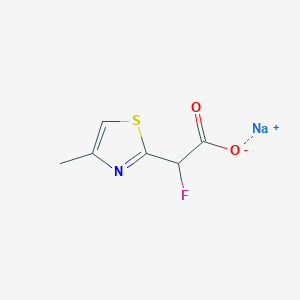

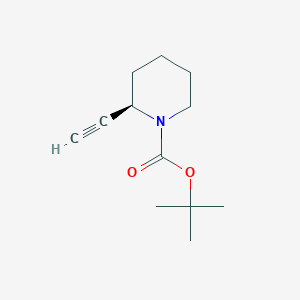
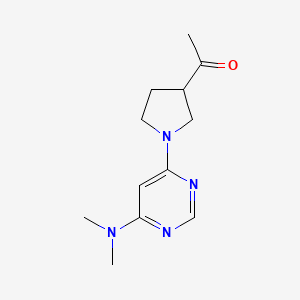
![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2641713.png)
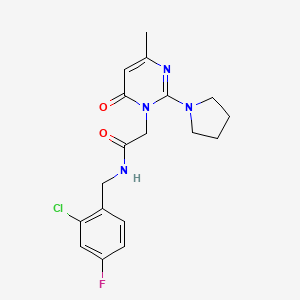
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2641718.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2641722.png)
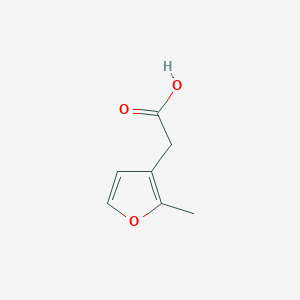
![1-Acetyl-4-[2-hydroxy-3-(4-(2-pyridyl)piperazinyl)propoxy]-3-methoxybenzene](/img/structure/B2641728.png)
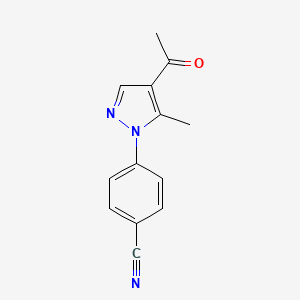
![6-Oxa-1-azaspiro[3.4]octane hydrochloride](/img/structure/B2641730.png)
